- Synthesis of a library of Ciprofloxacin analogues by means of sequential organic synthesis in microreactorsQSAR & Combinatorial Science, 2005, 24(6), 758-768,
Cas no 93107-08-5 (Ciprofloxacin monohydrochloride)

93107-08-5 structure
Nom du produit:Ciprofloxacin monohydrochloride
Numéro CAS:93107-08-5
Le MF:C17H19ClFN3O3
Mégawatts:367.802466630936
MDL:MFCD00079044
CID:61607
PubChem ID:62999
Ciprofloxacin monohydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid hydrochloride
- Ciprofloxacin (hydrochloride)
- Ciprofloxacin HCl
- Ciprofloxacin hydrochloride
- QUINOLINECA RBOX,USP28, EP5ANDBP2002
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid
- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-quinoline-3-carboxylic acid hydrochloride
- BAY-o-9867
- ciprofloxacinium chloride
- Cyproxan
- Cipro
- 0MP32MFP6C
- ciprofloxacin hydrochloride (anh.)
- Cetraxal
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid HCl
- DSSTox_RID_82545
- DSSTox_CID_27768
- DSSTox
- Ciprofloxacin monohydrochloride
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride (9CI)
- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
- Adiflox
- Alcon Cilox
- Bacquinor
- Bactiflox
- Baflox
- BAY-o 9867
- Baycip
- Belmacina
- Bernoflox
- Ciflodal
- Ciflox
- Cifloxin
- Cifran
- Cilab
- Ciloxan
- Cimogal
- Ciplox
- Ciploxx
- Ciplus
- Ciprecu
- Ciprinol
- Cipro (pharmaceutical)
- Cipro optic
- Ciprobay
- Ciprobay Uro
- Ciproben 250
- Ciprobid
- Ciprobiotic
- Ciprocin
- Ciprocinol
- Ciprodar
- Ciprofar
- Ciproflox
- Ciprogis
- Ciprok
- Ciprolin
- Ciprolon
- Cipromax
- Cipromid
- Cipromycin
- Ciproquinol
- Ciprowin
- Ciproxan
- Ciproxin
- BCP13634
- AKOS005111008
- 93107-08-5
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride
- UNII-0MP32MFP6C
- NSC620634
- BCP14336
- MFCD00079044
- SCHEMBL42310
- ciprofloxacin hydrochloride (anhydrous)
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride
- SB73037
- Ciprofloxacin (monohydrochloride)
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, monohydrochloride
- C2227
- Bay o 9867
- Flociprin
- 93107-08-5 (HCl)
- Tox21_110712
- DTXSID1047788
- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, hydrochloride
- HMS1568G08
- Q-200860
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
- CHEBI:310388
- HY-B0356A
- 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid hydrochloride
- CPX; Cetraxal; Ciloxan; Cipro; Bay-09867 hydrochloride
- Q27105154
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid xhydrochloride
- 4-(3-Carboxy-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinolin-7-yl)-piperazin-1-ium; chloride
- 3-Quiolinecarboxylic acid
- CAS-93107-08-5
- Ciprofloxacin hydrochloride (1:X)
- 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydro-3-quinolinecarboxylic acid hydrochloride
- NCGC00016959-01
- KS-5012
- 1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylicacidxhydrochloride
- CHEMBL1202
- 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:1)
- Cambridge id 5807784
- Tox21_110712_1
- 86483-48-9
- DTXCID1027768
- Epitope ID:174846
- CS-8134
- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,4-dihydro-quinoline-3-carboxylic acid; hydrochloride
- H10663
- Prestwick_67
- BIM-0048462.P001
- AC-23972
- F0001-2378
- CIPROFLOXACIN HYDROCHLORIDE [WHO-DD]
- s5008
- Clprofloxacin Hydrochloride
- NSC-620634
- NCGC00016959-06
- Ciprofloxacini hydrochloridum
- Ciprofloxacin Hydrochloride Anhydrous
- cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, monohydrochloride
- ciprofloxacine hydrochloride
- Bay-09867 hydrochloride
-
- MDL: MFCD00079044
- Piscine à noyau: 1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
- La clé Inchi: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
- Sourire: Cl.O=C(C1C(=O)C2C(=CC(N3CCNCC3)=C(C=2)F)N(C2CC2)C=1)O
Propriétés calculées
- Qualité précise: 367.11000
- Masse isotopique unique: 367.1098973g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 25
- Nombre de liaisons rotatives: 3
- Complexité: 571
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 72.9
Propriétés expérimentales
- Couleur / forme: Powder
- Point de fusion: >300 ºC
- Le PSA: 74.57000
- Le LogP: 2.77910
Ciprofloxacin monohydrochloride Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: S26-S36
-
Identification des marchandises dangereuses:
- Conditions de stockage:4°C, protect from light, stored under nitrogen *The compound is unstable in solutions, freshly prepared is recommended.
- Terminologie du risque:R36/37/38
Ciprofloxacin monohydrochloride Données douanières
- Code HS:29419000
- Données douanières:
Code douanier chinois:
29419000
Ciprofloxacin monohydrochloride PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Chemenu | CM145878-500g |
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
93107-08-5 | 95% | 500g |
$105 | 2023-02-18 | |
Life Chemicals | F0001-2378-15mg |
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
93107-08-5 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F0001-2378-4mg |
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
93107-08-5 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0001-2378-40mg |
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
93107-08-5 | 90%+ | 40mg |
$210.0 | 2023-05-17 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24370-20mg |
Clprofloxacin hydrochloride |
93107-08-5 | ,HPLC≥98% | 20mg |
¥200.00 | 2021-09-02 | |
Life Chemicals | F0001-2378-50mg |
1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride |
93107-08-5 | 90%+ | 50mg |
$240.0 | 2023-05-17 | |
BAI LING WEI Technology Co., Ltd. | 1211702-100MG |
Ciprofloxacin hydrochloride, 98% |
93107-08-5 | 98% | 100MG |
¥ 943 | 2022-04-26 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S17012-100g |
Clprofloxacin hydrochloride |
93107-08-5 | USP,88.5% | 100g |
¥150.00 | 2022-01-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14724-10g |
Ciprofloxacin (hydrochloride) |
93107-08-5 | 98% | 10g |
¥478.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14724-50g |
Ciprofloxacin (hydrochloride) |
93107-08-5 | 98% | 50g |
¥1176.00 | 2023-09-09 |
Ciprofloxacin monohydrochloride Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt → 90 °C; 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Référence
Méthode de production 2
Conditions de réaction
1.1 15 min, 155 - 160 °C; 0.5 h, 155 - 160 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; acidified, cooled
Référence
- Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents, United States, , ,
Méthode de production 3
Conditions de réaction
Référence
- Preparation of quinolonecarboxylates from oxotetrahydroquinolines., Canada, , ,
Méthode de production 4
Conditions de réaction
Référence
- Trimethylsilyl esters and solvates of chelates of quinoline-3-carboxylic acids, and their preparation and use in a process for quinolone antibacterials., Spain, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Référence
- Preparation of ciprofloxacin and related compounds, Canada, , ,
Méthode de production 6
Conditions de réaction
Référence
- Silver nanoparticles conjugated with ciprofloxacin HCl to combat bacterial- resistance via topical drug delivery systemWorld Journal of Pharmacy and Pharmaceutical Sciences, 2019, 8(10), 611-623,
Méthode de production 7
Conditions de réaction
Référence
- Advanced continuous flow platform for on-demand pharmaceutical manufacturingChemistry - A European Journal, 2018, 24(11), 2776-2784,
Méthode de production 8
Conditions de réaction
Référence
- Studies on synthesis of 2,4-dichloro-5-fluoro-acetophenone as intermediate of ciprofloxacin hydrochlorideNantong Gongxueyuan Xuebao, 2004, 3(3), 48-50,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Isoamyl alcohol ; 7 h, 130 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water
Référence
- Synthesis technology of ciprofloxacin hydrochlorideYingyong Huagong, 2013, 42(2), 287-290,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetone , Water ; pH 3, rt
Référence
- A Rapid Total Synthesis of Ciprofloxacin Hydrochloride in Continuous FlowAngewandte Chemie, 2017, 56(30), 8870-8873,
Méthode de production 11
Conditions de réaction
1.1 Catalysts: Aluminum acetate Solvents: Water ; 8 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0.5 h, 110 °C
Référence
- Method for recovering piperazine after condensation reaction of piperazine during preparation process of quinolone drug, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Solvents: N-Ethyl-2-pyrrolidone ; rt → 80 °C; 3 h, 70 - 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C → 85 °C; 0.5 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 °C → 85 °C; 0.5 h, 85 °C
Référence
- Preparation of ciprofloxacin hydrochloride, China, , ,
Méthode de production 13
Conditions de réaction
Référence
- Isolation and characterization of ciprofloxacin-HCl crystalsDrug Development and Industrial Pharmacy, 1997, 23(11), 1063-1067,
Méthode de production 14
Conditions de réaction
Référence
- Synthesis of ciprofloxacin hydrochloride monohydrateHuaxue Yanjiu Yu Yingyong, 1996, 8(2), 292-294,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Trimethylethoxysilane Solvents: Acetonitrile ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 °C; 4 h, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 1, 0 °C; 4 h, heated
Référence
- Green preparation of quinolone carboxylic acid derivative or phthalazinone carboxylic acid derivative, China, , ,
Méthode de production 16
Conditions de réaction
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Pyridine ; rt → 120 °C; 8 - 12 h, 110 - 120 °C; 120 °C → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 45 - 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, 45 - 50 °C
Référence
- Improved process for the preparation of ciprofloxacin and its acid addition salts, India, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Aluminum chloride Solvents: Ethanol ; 15 h, rt
Référence
- NMR and IR characterization of the aluminum complexes of norfloxacin and ciprofloxacin fluoroquinolonesMagnetic Resonance in Chemistry, 2007, 45(10), 850-859,
Méthode de production 18
Conditions de réaction
Référence
- Improved process for the preparation of ciprofloxacin and its acid addition salts, World Intellectual Property Organization, , ,
Méthode de production 19
Conditions de réaction
1.1 20 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 80 °C
Référence
- An expeditious synthesis of quinolone antibacterialsHeterocyclic Communications, 2005, 11(5), 423-426,
Méthode de production 20
Conditions de réaction
Référence
- Preparation of fluoroquinolone compounds as antibiotic resistance breakers, World Intellectual Property Organization, , ,
Ciprofloxacin monohydrochloride Raw materials
- Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
- Ciprofloxacin
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid
- N-Ethoxycarbonyl-ciprofloxacin
Ciprofloxacin monohydrochloride Preparation Products
Ciprofloxacin monohydrochloride Littérature connexe
-
Shamim Mahbub,Sayma Akter,Luthfunnessa,Parul Akter,Md. Anamul Hoque,Malik Abdul Rub,Dileep Kumar,Yousef G. Alghamdi,Abdullah M. Asiri,Hurija D?ud?evi?-?an?ar RSC Adv. 2020 10 14531
-
Yvette L. Loethen,John F. Kauffman,Lucinda F. Buhse,Jason D. Rodriguez Analyst 2015 140 7225
-
Rúbia Adrieli Sversut,Marcos Serrou do Amaral,Adriano César de Moraes Baroni,Patrik Oening Rodrigues,Aline Marques Rosa,Mirella Carla Galana Gerlin,Anil Kumar Singh,Nájla Mohamad Kassab Anal. Methods 2014 6 2125
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Peng Hou,Tong Yang,Hui Liu,Yuan Fang Li,Cheng Zhi Huang Nanoscale 2017 9 17334
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5. Roles of chitosan in synthesis, antibacterial and anti-biofilm properties of bionano silver and goldMohammad Aqil M. Fathil,Farha Yasmin Faris Taufeq,Sundos Suleman Ismail Abdalla,Haliza Katas RSC Adv. 2022 12 19297
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:93107-08-5)Ciprofloxacin HCl

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête